Methyl N-benzoyl-N'-chlorocarbamimidate
Description
Methyl N-benzoyl-N'-chlorocarbamimidate is a carbamimidate derivative characterized by a benzoyl group, a chloro substituent, and a methyl ester moiety. Structurally, it belongs to the class of carbamimidates, which are known for their versatility in agrochemical and pharmaceutical applications due to their reactive imidate functionality.
Properties
CAS No. |
58476-80-5 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(12-10)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13) |
InChI Key |
HLKVNPJSPZURCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of benzoyl chloride with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_3\text{Cl} ]
Industrial Production Methods
In an industrial setting, the production of Methyl N-benzoyl-N’-chlorocarbamimidate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorocarbamimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorocarbamimidate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-benzoyl-N’-chlorocarbamimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl N-benzoyl-N'-chlorocarbamimidate with three key analogs: N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides , chlorinated carbamoyl isocyanates , and methyl N-benzoyl carbamates . Structural variations, synthetic routes, and bioactivities are highlighted.
Table 1: Structural and Functional Comparison
Bioactivity and Stability
- Insecticidal Activity: Semicarbazide analogs (e.g., compound E in ) exhibit >80% mortality in lepidopteran larvae at 500 ppm, attributed to their ability to disrupt chitin synthesis.
- Antitumor Potential: Semicarbazides show moderate activity against human cancer cell lines (e.g., HepG2, IC₅₀ ~20 μM) . The chloro substituent in this compound could enhance DNA alkylation, but cytotoxicity data remain speculative.
- Stability : Methyl ester groups (as in Methyl N-benzoyl carbamates) improve hydrolytic stability compared to imidates, which are prone to hydrolysis in aqueous environments.
Reactivity and Functionalization
- This compound’s chloro group facilitates nucleophilic substitution, enabling derivatization with amines or thiols. In contrast, semicarbazides require harsher conditions for functionalization due to their stabilized urea linkage .
- Chlorinated isocyanates exhibit higher reactivity but lower selectivity, often leading to side reactions.
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